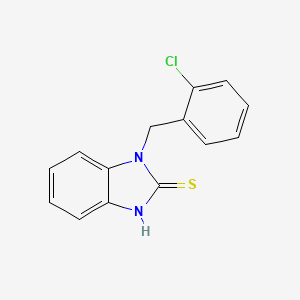

1-(2-chlorobenzyl)-1H-benzimidazole-2-thiol

Description

1-(2-Chlorobenzyl)-1H-benzimidazole-2-thiol is a benzimidazole derivative characterized by a 2-chlorobenzyl substituent at the N1 position and a thiol (-SH) group at the C2 position of the benzimidazole core. Its molecular formula is C₁₄H₁₁ClN₂S, with a molecular weight of 282.77 g/mol (CAS: 312290-68-9) . For instance, Banoglu et al. (2012) identified structurally related benzimidazoles as inhibitors of leukotriene biosynthesis, with optimized derivatives exhibiting IC₅₀ values of 0.12–0.19 mM .

Properties

IUPAC Name |

3-[(2-chlorophenyl)methyl]-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2S/c15-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)16-14(17)18/h1-8H,9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJNKGHDJXIBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3NC2=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-chlorobenzyl)-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding benzimidazole derivative without the thiol group.

Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols

Scientific Research Applications

1-(2-chlorobenzyl)-1H-benzimidazole-2-thiol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives.

Medicine: Its potential anticancer properties are being explored in preclinical studies.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-1H-benzimidazole-2-thiol involves its interaction with various molecular targets. The benzimidazole core can bind to metal ions, which is crucial for its biological activity . The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The 2-chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Variations

The biological activity and physicochemical properties of benzimidazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Key Observations

Substitution at the 2-position may influence metabolic stability due to reduced steric hindrance compared to 4-position derivatives.

Role of the Thiol Group :

- The -SH group at C2 is critical for hydrogen bonding and covalent interactions with enzymes like 5-lipoxygenase-activating protein (FLAP) .

- Analogs lacking the thiol group (e.g., 2-(2-chlorobenzyl)-1H-benzimidazole) show reduced bioactivity, highlighting its importance .

Synthetic Feasibility: Derivatives with 4-chlorobenzyl groups are synthesized in 75–80% yield via condensation reactions using AlCl₃ in ethanol . The target compound’s synthesis is less documented but shares similar protocols, with a purity of 95% achieved .

Biological Activity :

- The target compound’s IC₅₀ (0.12–0.19 mM ) against leukotriene biosynthesis surpasses Cl-33’s activity (0.31 mM ), suggesting benzimidazoles may offer superior pharmacodynamic profiles .

Biological Activity

1-(2-Chlorobenzyl)-1H-benzimidazole-2-thiol, a benzimidazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a thiol group, which plays a crucial role in its pharmacological properties. Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial, antiviral, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 288.79 g/mol. The presence of the thiol (-SH) group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit notable antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.25 - 12.5 µmol/mL | |

| Escherichia coli | 12.5 - 25 µmol/mL | |

| Candida albicans | 50 µg/mL |

The MIC values indicate that the compound's antimicrobial efficacy is comparable to standard antibiotics such as ciprofloxacin and fluconazole.

Antiviral Activity

Benzimidazole derivatives have also been explored for their antiviral properties. Studies suggest that the compound may inhibit viral replication by targeting specific viral enzymes or cellular pathways involved in the viral life cycle. For instance, research on related benzimidazole compounds indicates potential activity against viruses like HIV and HCV, although specific data on this compound is still emerging.

Anticancer Potential

The anticancer activity of benzimidazole derivatives has been widely documented. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiol group can interact with cysteine residues in enzymes, inhibiting their activity.

- DNA Intercalation : Some benzimidazole derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.

Case Studies

- Antimicrobial Efficacy : A study reported that a series of benzimidazole derivatives exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were synthesized using a green chemistry approach, demonstrating low toxicity and high efficacy .

- Cytotoxicity Against Cancer Cells : In vitro studies on similar benzimidazole compounds revealed significant cytotoxic effects against human cancer cell lines. The results indicated that these compounds could serve as lead candidates for further development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.